Sulfisoxazole-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

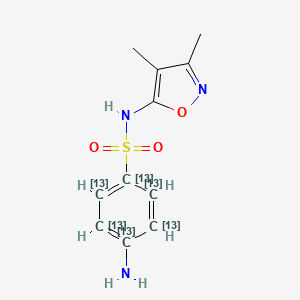

IUPAC Name |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUHCSRWZMLRLA-MSQIWANRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(ON=C1C)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334378-46-9 | |

| Record name | 1334378-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As an Advanced Research Tool

Sulfisoxazole-13C6 serves as a sophisticated research tool, primarily utilized as an internal standard in quantitative analyses. medchemexpress.com Its chemical behavior is virtually identical to that of the unlabeled sulfisoxazole (B1682709), yet its increased mass allows it to be distinguished by mass spectrometry. This property is crucial for accurately determining the concentration of sulfisoxazole in complex biological and environmental samples. The use of stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry, as it allows for the correction of analytical variability that may occur during sample preparation and analysis.

Synthesis and Isotopic Incorporation Strategies for Sulfisoxazole 13c6

Advanced Spectroscopic Techniques for Isotopic Purity Confirmation

To verify the successful synthesis and confirm the isotopic purity of Sulfisoxazole-13C6, a suite of advanced spectroscopic techniques is employed. These methods provide detailed structural information and allow for precise quantification of isotopic incorporation.

NMR spectroscopy is a cornerstone technique for the characterization of isotopically labeled compounds. Both ¹H-NMR and ¹³C-NMR are used to confirm the structure and verify the location and extent of isotopic labeling.

The ¹H-NMR spectrum of this compound provides clear evidence of isotopic labeling on the phenyl ring. In contrast to unlabeled sulfisoxazole (B1682709), which shows characteristic signals for the aromatic protons in the 7-8 ppm range, the spectrum of this compound is notable for the absence of these signals. The remaining protons on the dimethylisoxazole ring and the amine group are still present.

Protons on the Dimethylisoxazole Ring : The two methyl groups (CH₃) on the isoxazole (B147169) ring typically appear as distinct singlets. tandfonline.com

Amine Proton (NH) : The sulfonamide proton signal is also observable. tandfonline.com

Amino Group Protons (NH₂) : The protons of the primary amine group on the phenyl ring are also present.

The chemical shifts of these non-labeled protons are expected to be very similar to those in the unlabeled compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity |

| Phenyl-H | Absent (due to ¹³C labeling) | - |

| NHSO₂ | ~9.9 | Singlet |

| CH₃ (isoxazole) | ~2.1 | Singlet |

| CH₃ (isoxazole) | ~1.7 | Singlet |

(Note: Predicted shifts based on data for unlabeled sulfisoxazole and related structures. Actual values may vary slightly.) tandfonline.com

¹³C-NMR spectroscopy is the most direct method for confirming the incorporation and quantifying the enrichment of the ¹³C isotopes. frontiersin.org In the spectrum of this compound, the signals corresponding to the six carbons of the phenyl ring will be dramatically enhanced in intensity compared to the signals from the naturally abundant ¹³C atoms in the isoxazole ring. ckisotopes.com

The isotopic enrichment is verified by comparing the integrated signal intensities of the labeled phenyl carbons to the natural abundance signals of the isoxazole carbons. nih.gov An enrichment level of over 98% means that in more than 98% of the molecules, any given carbon position on the phenyl ring is a ¹³C atom. honeywell.comckisotopes.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

| C-Phenyl (Labeled) | 110 - 155 | High intensity signals confirming enrichment |

| C-Isoxazole | 100 - 170 | Natural abundance ¹³C signals |

| CH₃-Isoxazole | ~7 - 11 | Natural abundance ¹³C signals |

(Note: Chemical shift ranges are based on general values for similar structures.) rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the successful incorporation of the ¹³C labels by providing a highly accurate mass measurement of the parent ion. rsc.orgrsc.org The measured monoisotopic mass of this compound should correspond precisely to its calculated theoretical mass, which is approximately 6.02 Da greater than that of the unlabeled compound. This mass difference is a direct result of replacing six ¹²C atoms with six ¹³C atoms.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Sulfisoxazole | C₁₁H₁₃N₃O₃S | 267.0705 |

| This compound | C₅¹³C₆H₁₃N₃O₃S | 273.0907 |

(Note: Masses are calculated based on the most abundant isotopes of each element.)

This precise mass measurement provides definitive proof of the compound's elemental composition and isotopic labeling status. researchgate.net

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule. researchgate.net Since isotopic labeling of the phenyl ring does not alter the functional groups, the IR spectrum of this compound is expected to be virtually identical to that of its unlabeled analog. The key absorption bands confirm the presence of the sulfonamide, amine, and isoxazole functionalities.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine/Amide) | 3200 - 3400 | Stretching |

| S=O (Sulfonyl) | 1300 - 1350 and 1150 - 1180 | Asymmetric & Symmetric Stretching |

| C=N (Isoxazole) | ~1650 - 1670 | Stretching |

| C-H (Aromatic/Alkyl) | 2900 - 3100 | Stretching |

(Note: Wavenumber ranges are typical for the indicated functional groups and based on data for unlabeled sulfisoxazole.) tandfonline.comresearchgate.net

Physico-Chemical and Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance Spectroscopy (NMR)

Chromatographic Purity Assessment

The chemical purity of this compound is a critical parameter that is rigorously evaluated using chromatographic techniques. These methods separate the labeled compound from any potential impurities, such as starting materials, by-products from the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary and most widely used technique for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing sulfonamides. nih.govresearchgate.net In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase, propelled by a polar mobile phase.

Impurities with different polarities will interact with the stationary phase differently, causing them to elute from the column at different times (retention times). A detector, most commonly a UV detector, measures the absorbance of the eluting components. The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity levels for this compound are often reported to be greater than 98% or 99%. researchgate.nethzbp.cnauftragssynthese.com

The following table outlines typical conditions for an HPLC purity analysis of this compound, based on established methods for sulfonamides. researchgate.net

| Parameter | Typical Conditions |

| Column | C18 (e.g., Kinetex, Luna), 2.6-3 µm particle size, 150 x 2.0 mm |

| Mobile Phase | Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile (B52724) or Methanol (B129727) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | UV-Vis or Photodiode Array (PDA) at ~270 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be employed for purity assessment, although it is less common for sulfonamides like sulfisoxazole due to their low volatility and thermal instability at the high temperatures required for GC analysis. bibliotekanauki.pl Direct analysis is often challenging, as the polar functional groups (sulfonamide and amine) can lead to poor peak shape and irreversible adsorption on the column. jfda-online.com

To overcome these limitations, a chemical derivatization step is typically required prior to GC analysis. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatization reactions for compounds with -NH and -SO₂NH- groups include silylation (e.g., using BSTFA) or acylation.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. A Flame Ionization Detector (FID) is commonly used for purity determination due to its reliability and broad response to organic compounds. bibliotekanauki.pl The purity is determined by the relative peak area, similar to HPLC analysis.

The table below describes a potential GC-FID method for the purity analysis of derivatized this compound.

| Parameter | Typical Conditions |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-1), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 300 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 - 320 °C |

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This compound is an ideal internal standard for this purpose as it is chemically identical to the native Sulfisoxazole but is mass-shifted due to the incorporation of six Carbon-13 atoms.

The core principle of IDMS lies in the assumption that the SIL internal standard behaves identically to the native analyte during the entire analytical procedure, including extraction, clean-up, derivatization, and chromatographic separation. Because this compound and the unlabeled Sulfisoxazole have the same physicochemical properties, any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the measured ratio of the response of the native analyte to that of the SIL internal standard. This ratio remains constant regardless of sample loss or variations in instrument response. This approach corrects for procedural errors and variations, leading to significantly improved accuracy and precision compared to other quantification methods like external or internal calibration with non-isotopic standards. The use of an internal standard can correct for differences in signal, as demonstrated in analyses where different high-voltage generation methods resulted in similar linearities after correction. google.com

Matrix effects are a major source of error in quantitative analysis using mass spectrometry, especially in complex matrices like milk, manure, and biological tissues. google.comd-nb.infowur.nl These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either signal suppression or enhancement. This can lead to inaccurate quantification.

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for matrix effects. Since this compound has the same retention time and ionization characteristics as the native analyte, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. google.com This ensures that the quantitative results for samples such as bovine milk, chicken feathers, and manure are reliable and accurate, even with complex and variable sample compositions. google.comd-nb.infowur.nl The failure to use a specific isotopically labeled analog for each analyte can limit the correction for specific differences in analyte recovery or ionization performance. google.com

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry provides the high selectivity and sensitivity required for analyzing trace levels of sulfonamides in challenging samples. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the predominant technique in this field. d-nb.info

UHPLC-MS/MS is a powerful analytical technique that offers high-resolution separation and highly selective, sensitive detection. UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times and superior separation efficiency compared to conventional HPLC. The separated compounds are then introduced into a tandem mass spectrometer, which provides two stages of mass analysis (MS/MS). This process involves selecting a specific precursor ion for the analyte, fragmenting it, and then detecting a specific product ion. This selective reaction monitoring (SRM) provides exceptional selectivity and reduces background noise, enabling accurate quantification at very low concentrations. d-nb.info

The development of robust UHPLC-MS/MS methods utilizing this compound as an internal standard has been crucial for the analysis of sulfonamides in a variety of matrices. These methods are essential for applications ranging from food safety to environmental monitoring.

Chicken Feathers: A multi-residue method was developed for the confirmatory analysis of several antibiotic classes, including sulfonamides, in chicken feathers to monitor antibiotic use in the poultry sector. d-nb.info This method uses this compound to accurately quantify related sulfonamides, demonstrating the utility of feathers as a long-term monitoring matrix. d-nb.info

Manure: To study the environmental fate of antibiotics, methods have been established for their analysis in animal manure. wur.nl A study focusing on improving extraction procedures from manure utilized this compound as an internal standard to ensure accurate measurement and assess the efficiency of different extraction solvents and processes. wur.nl

Bovine Milk: For food safety applications, methods have been developed to detect and quantify sulfonamide residues in bovine milk. google.com In a method designed for screening 13 different sulfonamides, this compound was one of the nine corresponding internal standards used to construct matrix-matched calibration curves, correcting for variances and matrix effects to ensure results were accurate relative to the maximum residue limit (MRL). google.com

Optimizing chromatographic conditions is critical for achieving the necessary separation, peak shape, and sensitivity for the reliable quantification of sulfonamides. jfda-online.com

Columns: Reversed-phase columns, particularly C18 columns, are widely used for sulfonamide analysis due to their ability to effectively separate these moderately polar compounds from matrix interferences. jfda-online.com

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component. The pH of the aqueous phase is a crucial parameter, as the ionization state of sulfonamides is pH-dependent. Adjusting the pH can significantly improve peak shape and retention. jfda-online.com For instance, setting the mobile phase pH to 8 has been shown to enable efficient separation and detection of a wide range of sulfonamides in a single run. jfda-online.com Additives such as formic acid, ammonium (B1175870) acetate (B1210297), or trifluoroacetic acid (TFA) are often used to improve chromatographic performance and ionization efficiency. wur.nljfda-online.com

Gradients: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is standard practice. This allows for the efficient elution of a wide range of sulfonamides with varying polarities within a reasonable timeframe. A typical gradient might start with a high percentage of the aqueous phase, followed by a linear increase in the organic solvent concentration. wur.nl

Below is a table summarizing examples of optimized chromatographic conditions from various studies.

Table 1: Examples of Optimized Chromatographic Conditions for Sulfonamide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 | C18 | Luna C18 (5 µm, 2.0 mm × 150 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water (pH 8) | 0.01 mol/L Oxalic Acid Solution |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in Acetonitrile | Methanol |

| Gradient | Linear gradient from 1% B to 100% B over 4.5 minutes wur.nl | Not specified | Not specified |

| Flow Rate | Not specified | 0.4 mL/min jfda-online.com | 1.0 mL/min nih.gov |

| Column Temp. | Not specified | 30 °C jfda-online.com | 30 °C nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Sulfisoxazole |

| This compound |

| Sulfamethoxazole |

| Sulfadiazine |

| Sulfadimethoxine |

| Sulfadimidine |

| Sulfathiazole |

| Sulfapyridine |

| Sulfamerazine |

| Sulfamethizole |

| Sulfachlorpyridazine |

| Sulfadoxine |

| Sulfaquinoxaline |

| Sulfamonomethoxine |

| Trifluoroacetic acid |

| Ammonium acetate |

| Oxalic acid |

| Acetonitrile |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Selection and Optimization of Mass Spectrometric Parameters (e.g., Ionization Modes, Fragmentation Pathways, Multiple Reaction Monitoring)

The successful application of this compound as an internal standard is highly dependent on the careful selection and optimization of mass spectrometric parameters. These parameters are tailored to achieve maximum sensitivity, specificity, and reproducibility for both the analyte and the internal standard.

Ionization Modes: For sulfonamides, including sulfisoxazole and its isotopic variant, positive ion mode electrospray ionization (ESI) is frequently employed. researchgate.net This is due to the basic nature of the amino group, which is readily protonated to form [M+H]⁺ ions. researchgate.netkojvs.org In some instances, sodium adducts, [M+Na]⁺, may also be observed. researchgate.net Atmospheric pressure chemical ionization (APCI) is another viable option, particularly for less polar compounds, and also typically operates in the positive ion mode. researchgate.netwikipedia.org The choice between ESI and APCI can depend on the specific matrix and the desired sensitivity.

Fragmentation Pathways: Understanding the fragmentation pathways of this compound and the target analytes is essential for developing robust multiple reaction monitoring (MRM) methods. uab.edunih.gov Upon collision-induced dissociation (CID), the protonated molecule of sulfisoxazole typically undergoes cleavage of the sulfonamide bond. Common product ions observed for sulfisoxazole include those at m/z 92, and other characteristic fragments. researchgate.net The fragmentation of this compound will produce corresponding product ions with a +6 Da mass shift, assuming the fragment retains the labeled phenyl ring. The study of these fragmentation patterns allows for the selection of unique precursor-to-product ion transitions that are specific to the compounds of interest. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive quantitation technique used in tandem mass spectrometry. uab.edu For the analysis of sulfisoxazole using this compound as an internal standard, specific MRM transitions are monitored for both compounds. The selection of these transitions is a critical optimization step. For instance, a study might select the transition from the protonated molecule of sulfisoxazole to a specific fragment ion, and a corresponding transition for this compound. The optimization process involves adjusting parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal intensity for each transition. uab.edu The use of at least two MRM transitions per compound can enhance the reliability of identification and quantification.

Interactive Table: Example MRM Transitions for Sulfonamide Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| Sulfisoxazole | 268 | 92 | Quantifier |

| Sulfisoxazole | 268 | 156 | Qualifier |

| This compound | 274 | 162 | Internal Standard |

Liquid Chromatography-Electrospray-Mass Spectrometry (LC-ES-MS)

Liquid chromatography coupled with electrospray mass spectrometry (LC-ES-MS) is a powerful and widely adopted technique for the determination of sulfonamides in various matrices. researchgate.net The use of this compound as an internal standard in LC-ES-MS methods significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. researchgate.net

In a typical LC-ES-MS setup, a reversed-phase C18 column is used for the chromatographic separation of the sulfonamides. kojvs.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to promote the formation of protonated molecules in the ESI source. researchgate.net The gradient elution program is optimized to achieve good separation of the target analytes from matrix interferences. Following separation by LC, the eluent is introduced into the ESI source where the analytes are ionized, typically in the positive ion mode, before being detected by the mass spectrometer. researchgate.netkojvs.org The high specificity of tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of sulfisoxazole, even in complex samples. researchgate.net

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)

Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) presents a valuable alternative to LC-ES-MS for the analysis of sulfonamides. researchgate.netnih.gov APCI is particularly well-suited for moderately polar and less polar thermally stable compounds. wikipedia.org The ionization process in APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through chemical reactions. wikipedia.org This "soft" ionization technique typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for quantitative analysis. researchgate.net

In the context of using this compound, LC-APCI-MS offers robust and reliable quantification. researchgate.net The method often employs a reversed-phase HPLC system for separation, followed by detection using a mass spectrometer operating in APCI mode. nih.govnih.gov The optimization of APCI source parameters, such as vaporizer temperature and corona discharge current, is crucial for achieving optimal sensitivity. researchgate.net LC-APCI-MS has been successfully applied to the determination of sulfonamides in complex matrices like meat, demonstrating good linearity and reproducibility. researchgate.netnih.gov

Integration with High-Resolution Accurate Mass (HRAM) Spectrometry

The integration of this compound with high-resolution accurate mass (HRAM) spectrometry, often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, represents a significant advancement in analytical capability. hilarispublisher.comazolifesciences.com HRAM provides highly accurate mass measurements (typically with mass errors below 5 ppm), which greatly enhances the confidence in compound identification and reduces the likelihood of false positives. hilarispublisher.comlcms.cz

When used in conjunction with an internal standard like this compound, HRAM allows for highly selective and sensitive quantification. hilarispublisher.com Instead of relying solely on MRM transitions, quantification can be performed by extracting narrow-window ion chromatograms for the exact masses of the precursor ions of both the analyte and the internal standard. This approach minimizes the impact of isobaric interferences, which can be a challenge in complex matrices. nih.gov Furthermore, HRAM enables retrospective data analysis; the full-scan data acquired can be re-interrogated at a later time to search for other compounds of interest without the need for re-injection. thermofisher.com The combination of a stable isotope-labeled internal standard and HRAM offers a powerful tool for comprehensive and accurate quantitative analysis in demanding applications. hilarispublisher.comazolifesciences.com

Interactive Table: Comparison of Mass Spectrometry Techniques

| Technique | Primary Use | Ionization | Selectivity |

|---|---|---|---|

| LC-ES-MS/MS (MRM) | Targeted Quantitation | Soft (ESI) | High |

| LC-APCI-MS/MS (MRM) | Targeted Quantitation | Soft (APCI) | High |

| LC-HRAM-MS | Targeted & Untargeted | Soft (ESI/APCI) | Very High |

Sample Preparation and Extraction Protocols for this compound Applications

Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical methods utilizing this compound. The primary goals are to efficiently extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrument analysis. The addition of this compound at the beginning of the sample preparation process is essential to compensate for any analyte loss during these steps.

Solid Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of sulfonamides from various complex matrices, including environmental water, meat, and manure. wur.nlnih.govresearchgate.net The choice of SPE sorbent and the optimization of the extraction protocol are crucial for achieving high recovery rates for both the target analytes and the internal standard, this compound.

Polymeric reversed-phase sorbents, such as Oasis HLB (hydrophilic-lipophilic balanced), are frequently employed for the extraction of sulfonamides. wur.nlnih.gov These sorbents offer good retention for a broad range of compounds and are robust to drying out. The general SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent. wur.nl

Loading: The sample, often pre-treated (e.g., by dilution or pH adjustment), is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances while retaining the analytes. wur.nl

Elution: The analytes, along with this compound, are eluted from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile). wur.nl

The eluted extract is typically evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase before injection into the analytical instrument. wur.nl

Interactive Table: Common SPE Sorbents for Sulfonamide Analysis

| Sorbent Type | Mechanism | Common Application | Reference |

|---|---|---|---|

| Oasis HLB | Reversed-phase | Environmental Water, Manure | wur.nl, nih.gov |

| Strata-X | Reversed-phase | Manure | wur.nl |

| C18 | Reversed-phase | Meat | researchgate.net |

Automated and Off-Line SPE Systems

To improve throughput and reproducibility, SPE procedures can be automated. nih.govnih.govOff-line SPE systems involve the manual transfer of samples between the extraction and analysis steps. sigmaaldrich.comusgs.gov While effective, this can be labor-intensive for large numbers of samples.

Automated SPE systems , on the other hand, integrate the extraction process with the analytical instrument, often in an on-line or in-line configuration. nih.govresearchgate.net These systems can significantly reduce sample handling and analysis time. nih.gov For instance, an automated system can process multiple samples sequentially, performing conditioning, loading, washing, and elution steps automatically before injecting the cleaned-up sample directly into the LC-MS system. nih.govresearchgate.net This not only improves efficiency but also minimizes the potential for human error and contamination. Studies have shown that automated SPE can achieve high recoveries and good precision for the analysis of sulfonamides in environmental water samples. nih.gov

Sorbent Selection and Optimization for Sulfonamide Enrichment

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of sulfonamides from various environmental and biological samples. The choice of sorbent material is critical for achieving high recovery and efficient sample clean-up.

Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are frequently chosen for their broad-spectrum affinity for compounds with varying polarities, including sulfonamides. nih.govresearchgate.net Research comparing various SPE cartridges has demonstrated the superior performance of HLB sorbents over others like mixed-mode cation exchange (MCX) or traditional C18 silica-based sorbents for sulfonamide analysis. nih.gov

In one study, five different sorbent types were evaluated for the extraction of 17 sulfonamides from water, using isotope-labeled internal standards to calculate recovery. The CNW Poly-Sery HLB sorbent provided the highest absolute recoveries, ranging from 47% to 72%. nih.gov The optimization of SPE parameters—such as sample pH, elution solvent composition, and the addition of chelating agents like EDTA to mitigate metal ion interference—is crucial for maximizing extraction efficiency. nih.goveuropa.eu The use of isotope dilution, with standards like this compound, allows for the correction of variable recoveries between samples, ensuring accurate quantification even when absolute recovery is not complete. nih.gov

| Sorbent Type | Recovery Range (%) | Mean Recovery (%) |

|---|---|---|

| CNW Poly-Sery HLB | 47–72 | 64 |

| CNW Poly-Sery MAX | 6.0–49 | 20 |

| CNWBOND LC-C18 | 0.47–14 | 10 |

| CNW Poly-Sery XAD2 | 0.66–3.1 | 1.8 |

| CNW Poly-Sery MCX | 0.78–2.5 | 1.5 |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) remains a fundamental and effective technique for isolating sulfonamides from complex liquid and solid matrices. mdpi.com The selection of an appropriate extraction solvent is paramount and is based on the physicochemical properties of the target sulfonamides. mdpi.com For instance, ethyl acetate is commonly used to extract nitrofuran compounds, while for the more polar sulfonamides, solvents like acetonitrile, often acidified with formic or acetic acid, are employed to enhance extraction efficiency from matrices such as fish tissue or milk. mdpi.comnih.gov

Advanced LLE-based methods, such as dispersive liquid-liquid microextraction (DLLME), have emerged as simpler and more environmentally friendly alternatives to traditional SPE. nih.gov These methods reduce solvent consumption and improve sample throughput. In a comparative study, DLLME demonstrated excellent recoveries for nine sulfonamides in milk, ranging from 90.8% to 104.7%. nih.gov Regardless of the specific LLE approach, the incorporation of an isotopic internal standard like this compound is critical. It is added to the sample prior to extraction to accurately account for analyte losses during phase transfer and subsequent processing steps, thereby ensuring the integrity of quantitative results. mdpi.com

Method Validation and Quality Assurance for Quantitative Analysis

The validation of analytical methods is essential to demonstrate that the method is suitable for its intended purpose. For quantitative analysis of sulfonamides using this compound, key validation parameters include linearity, limits of detection and quantification, accuracy, and precision. nih.gov

Evaluation of Linearity and Calibration Curve Performance

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. scispace.com In methods utilizing isotope dilution, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard (e.g., this compound) peak area against the corresponding concentration ratio. acgpubs.org This approach effectively corrects for variations in instrument response. nih.govannlabmed.org

A linear relationship is typically evaluated over a specified concentration range. For example, methods for analyzing sulfonamides in milk have demonstrated linearity from 10 to 50 ng/g, while methods for water analysis have shown linearity from 0.05 to 100 µg/L. nih.govacgpubs.org The performance of the calibration curve is commonly assessed by the coefficient of determination (r²), with values greater than 0.99 considered indicative of a good linear fit. nih.govresearchgate.net However, it is also recommended to visually inspect the plot and its residuals to identify any non-linear behavior or high-leverage points. nih.gov

| Matrix | Linear Range | Coefficient of Determination (r²) | Reference |

|---|---|---|---|

| Milk | Method Quantitation Limit to 300 ng/mL | > 0.9900 | nih.gov |

| Environmental Water | 0.05–100 µg/L | Not specified, good linearity reported | nih.gov |

| Animal Feed | 25, 50, and 75 µg/kg levels | 0.9864–0.9993 | researchgate.net |

| Milk | 10–50 ng/g | Not specified, six-point curve | acgpubs.org |

| Shrimp | 20–120 µg/kg | > 0.99 | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ddtjournal.net These limits are not fixed values and are highly dependent on the sample matrix and the analytical instrumentation. capes.gov.brnih.gov

For sulfonamide analysis, LODs and LOQs are often determined by analyzing a series of blank samples spiked with the analyte at low concentrations. The LOD is typically calculated as three times the standard deviation of these measurements, and the LOQ as ten times the standard deviation. acgpubs.orgloesungsfabrik.de The use of isotope dilution with standards like this compound is crucial for achieving the low detection limits required for environmental and food safety monitoring. capes.gov.br As shown in the table below, reported LOQs can range from the low nanogram per liter (ng/L) level in water to the microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) level in more complex matrices like honey or wastewater sludge. capes.gov.brnih.govnih.gov

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Honey | 0.4–4.5 µg/kg | 1.2–15.0 µg/kg | nih.gov |

| Animal Feed | Not specified | 0.9–7.1 µg/kg | researchgate.net |

| Wastewater Effluent | 0.7–1.7 ng/mL (MDL) | Not specified | capes.gov.brnih.gov |

| MBR Activated Sludge | 0.5–1.5 ng/g (MDL) | Not specified | capes.gov.brnih.gov |

| Milk | 0.48–2.64 ng/mL (MDL) | 0.61–8.64 ng/mL (MQL) | nih.gov |

| Environmental Water | 0.01–0.05 ng/L | Not specified | nih.gov |

MDL: Method Detection Limit; MQL: Method Quantitation Limit

Assessment of Recovery, Accuracy, and Precision (Repeatability, Intermediate Precision)

Accuracy, often assessed through recovery studies, measures the closeness of a result to the true value. Precision describes the closeness of agreement between independent measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). wu.ac.thnih.gov

In methods employing this compound, accuracy is determined by analyzing spiked blank matrix samples at various concentrations and calculating the percentage of the analyte recovered. acgpubs.org The use of an isotopic internal standard ensures high accuracy by correcting for both extraction losses and matrix-induced signal variations. acs.org Studies consistently report high recovery rates, often between 80% and 120%. researchgate.netpreprints.org

Precision is expressed as the relative standard deviation (RSD) of a series of measurements. Repeatability is assessed by analyzing replicates on the same day under the same conditions, while intermediate precision involves varying conditions such as the day of analysis or the analyst. embrapa.br For sulfonamide residue analysis, acceptable RSD values for precision are typically below 15-20%. nih.govnih.govembrapa.br

| Matrix | Accuracy (Recovery %) | Repeatability (RSD %) | Intermediate Precision (RSD %) | Reference |

|---|---|---|---|---|

| Milk | 72.01–97.39 | < 11.08 (Intra- & Intermediate) | nih.gov | |

| Environmental Water | 79–118 | 0.3–14.5 (Overall) | nih.gov | |

| Milk | 90.8–104.7 (DLLME) | nih.gov | ||

| Animal Feed | 86.0–106.8 | 3.6–19.5 | 5.5–21.6 | researchgate.net |

| Tilapia Fillet | Not specified | < 19.4 (Intra- & Interday) | embrapa.br | |

| Milk | 91-114 | Not specified | Not specified | acgpubs.org |

Matrix Effects and Compensation Strategies

In quantitative analysis, particularly in complex biological and environmental matrices, matrix effects present a significant challenge. waters.com These effects, stemming from co-eluting endogenous or exogenous components, can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. waters.com This variability can severely compromise the accuracy, precision, and reproducibility of analytical methods. wuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and highly effective strategy to compensate for these matrix-induced variations. nih.govchromatographyonline.com

This compound, being a 13C-labeled analogue of sulfisoxazole, shares nearly identical physicochemical properties with its unlabeled counterpart. nih.govresearchgate.net This similarity ensures that both the analyte and the internal standard co-elute during chromatographic separation and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.commyadlm.org By calculating the ratio of the analyte response to the internal standard response, fluctuations caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. wuxiapptec.com

The effectiveness of this compensation is directly related to the degree of co-elution between the analyte and the SIL-IS. nih.govresearchgate.net Unlike deuterium (B1214612) (2H) labeled standards, which can sometimes exhibit slight chromatographic shifts due to the deuterium isotope effect, 13C-labeled standards like this compound typically show better co-elution with the native analyte. nih.govresearchgate.net This ensures that both compounds traverse the ion source under identical matrix conditions, providing superior compensation for matrix effects. nih.govmyadlm.org

Several studies have demonstrated the utility of 13C-labeled internal standards in mitigating matrix effects across various sample types. For instance, in the analysis of veterinary drug residues in animal tissues or food products, the complex matrix can lead to significant signal suppression. d-nb.infoekb.eg The use of a corresponding 13C-labeled internal standard has been shown to effectively counteract these effects, ensuring accurate quantification that meets regulatory requirements. d-nb.infoimeko.org

To quantitatively assess matrix effects during method development, a common approach is the post-extraction spike method. researchgate.net This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same concentration in a neat solvent. The resulting matrix factor (MF) provides a quantitative measure of ion suppression or enhancement. The internal standard-normalized matrix factor is then calculated to demonstrate how well the SIL-IS compensates for these effects.

Table 1: Illustrative Data on Matrix Effect Compensation using a 13C-Labeled Internal Standard

| Analyte | Matrix | Analyte Response (Matrix) | Analyte Response (Neat Solvent) | Matrix Effect (%) | IS-Normalized Response Ratio |

| Sulfisoxazole | Plasma | 65,000 | 100,000 | -35% (Suppression) | 0.98 |

| Sulfisoxazole | Urine | 120,000 | 100,000 | +20% (Enhancement) | 1.01 |

| Sulfisoxazole | Tissue | 45,000 | 100,000 | -55% (Suppression) | 0.99 |

This table presents hypothetical data to illustrate the concept. Actual values will vary depending on the specific analytical method and matrix.

Compliance with Regulatory Guidelines for Analytical Methods (e.g., ISO 17025)

The use of appropriate internal standards is a critical component of method validation and is integral to achieving compliance with international regulatory guidelines such as ISO/IEC 17025. eurachem.orgqbench.com This standard specifies the general requirements for the competence of testing and calibration laboratories and emphasizes the need for laboratories to produce technically valid results. qbench.comdemarcheiso17025.com The use of a SIL-IS like this compound directly supports several key requirements of ISO 17025.

Method Validation and Performance: ISO 17025 requires that laboratories validate their analytical methods to ensure they are fit for their intended use. inab.ie This includes demonstrating the method's accuracy, precision, linearity, and robustness. By effectively compensating for matrix effects and other sources of variability, this compound contributes to improved method performance characteristics, facilitating a successful validation. wuxiapptec.commyadlm.org Regulatory bodies often have specific performance criteria, such as those outlined in the European Commission Decision 2002/657/EC (now repealed and replaced by Regulation (EU) 2021/808), which detail requirements for confirmatory analytical methods. d-nb.infoimeko.org The use of a SIL-IS is a recognized strategy to meet these stringent requirements. imeko.orgresearchgate.net

Quality Control: Ongoing quality control is a fundamental aspect of ISO 17025. eurachem.org The consistent performance of the internal standard across a batch of samples provides a real-time check on the analytical system's stability and performance. Any significant deviation in the internal standard's response can signal a problem with sample preparation, the chromatographic system, or the mass spectrometer, allowing for timely corrective action.

The following table outlines key validation parameters as per ISO 17025 and how the use of this compound addresses them.

Table 2: Role of this compound in Meeting ISO 17025 Requirements

| ISO 17025 Requirement | How this compound Contributes |

| Method Validation | Improves accuracy and precision by compensating for matrix effects and analyte loss during sample preparation. wuxiapptec.commyadlm.org |

| Accuracy/Trueness | The analyte/IS response ratio provides a more accurate measure of the true concentration by correcting for signal variations. nih.gov |

| Precision (Repeatability & Reproducibility) | Minimizes variability between injections and different sample matrices, leading to lower relative standard deviations. waters.com |

| Selectivity/Specificity | While primarily a role of the chromatographic separation and MS/MS detection, the use of a labeled standard helps confirm analyte identity. |

| Limit of Quantification (LOQ) | By reducing signal variability, it can help in achieving lower and more consistent LOQs. mdpi.com |

| Measurement Uncertainty | Reduces a significant source of random and systematic error (matrix effects), leading to a lower overall measurement uncertainty. uknml.com |

| Metrological Traceability | A certified this compound standard provides a traceable link for the quantification of sulfisoxazole. uknml.com |

Enabling Mechanistic Investigations in Non Clinical Systems

Beyond its role in quantitative analysis, Sulfisoxazole-13C6 is a valuable tool for elucidating the metabolic fate of sulfisoxazole (B1682709) in non-clinical settings. By administering the labeled compound to in vitro or in vivo experimental systems, researchers can trace the biotransformation of the parent drug.

Metabolism of sulfonamides can occur through various pathways, including acetylation and hydroxylation. researchgate.net For instance, the primary detoxification pathway for the related compound sulfamethoxazole is N-acetylation. researchgate.net By using this compound, scientists can employ mass spectrometry to identify and quantify metabolites, as they will also contain the ¹³C label. This allows for the unambiguous identification of metabolic products, even at very low concentrations. Such studies are critical for understanding the drug's mechanism of action, potential for drug-drug interactions, and the formation of potentially reactive metabolites. The use of radiolabeled sulfamethoxazole (¹⁴C-sulfamethoxazole) has been demonstrated in studies investigating its degradation, highlighting the utility of labeled compounds in such research. nih.govacs.org

Applications in Non Clinical Biochemical, Mechanistic, and Environmental Research

Isotopic Tracer Applications in Metabolic Research (Non-Human and In Vitro Systems)

Stable isotope-labeled compounds are fundamental to metabolic research, enabling scientists to track the journey of molecules through complex biological pathways. creative-proteomics.com Sulfisoxazole-13C6 is employed in non-human and in vitro systems to investigate the metabolic fate of sulfonamide antibiotics. alfa-chemistry.com

Sulfisoxazole (B1682709) functions as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govdrugbank.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). acs.orgnih.govpsu.edu By mimicking PABA, sulfisoxazole blocks the active site of DHPS, thereby halting folate production and inhibiting bacterial growth. drugbank.compsu.edu

In non-clinical research, this compound is used as a tracer to study the kinetics and mechanism of this inhibition. In competitive binding assays, researchers can introduce this compound into a system with isolated DHPS and measure its displacement by unlabeled sulfisoxazole, other potential inhibitors, or the natural substrate, PABA. nih.gov The distinct mass of the 13C-labeled compound allows for precise quantification of the bound and unbound fractions via mass spectrometry, providing detailed insights into the drug-enzyme interaction. medchemexpress.com Such studies have been conceptually applied to DHPS from various microbial sources, including Escherichia coli and Staphylococcus aureus. nih.govsnmjournals.org

Table 1: Key Molecules in the Dihydropteroate Synthetase (DHPS) Reaction

| Molecule | Role in Pathway | Interaction with Sulfisoxazole |

| Para-aminobenzoic acid (PABA) | Natural substrate for DHPS. acs.orgsnmjournals.org | Competes with sulfisoxazole for the enzyme's active site. drugbank.com |

| Dihydropteroate Synthetase (DHPS) | Bacterial enzyme that catalyzes the formation of dihydropteroate. psu.eduresearchgate.net | Target of inhibition by sulfisoxazole. nih.govdrugbank.com |

| Sulfisoxazole / this compound | Competitive inhibitor of DHPS. nih.govpsu.edu | Binds to the PABA-binding site on the enzyme. drugbank.com |

In various biological systems, sulfisoxazole undergoes biotransformation. A primary metabolic route is acetylation at the N4 position, forming N4-acetylsulfisoxazole. nih.govdrugbank.compharmacompass.com this compound is an ideal tool for tracing this and other metabolic transformations in vitro and in non-human models, such as plant cell cultures. nih.govresearchgate.net

When this compound is introduced into a cell culture, its metabolic fate can be tracked with high precision. alfa-chemistry.com The 13C6-labeled benzene (B151609) ring remains intact during the acetylation process, resulting in the formation of N4-acetylthis compound. Mass spectrometry can easily distinguish between the parent compound and its acetylated metabolite based on their mass difference, allowing researchers to quantify the rate and extent of this biotransformation. Beyond acetylation, other pathways like N-glycosylation have been identified as significant transformation routes in model plants such as Arabidopsis thaliana. researchgate.net

Table 2: Identified Metabolites of Sulfisoxazole in Non-Human Systems

| System | Metabolite Identified | Metabolic Pathway |

| General (in vivo/in vitro) | N4-acetylsulfisoxazole | Acetylation nih.govdrugbank.com |

| Arabidopsis thaliana (Plant) | N-glycosylated sulfisoxazole | Glycosylation researchgate.net |

| Arabidopsis thaliana (Plant) | Hydroxylated sulfisoxazole | Oxidation nih.govresearchgate.net |

| Cucumber Seedlings | Glutathione & Leucine Conjugates | Conjugation nih.gov |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (or fluxes) of reactions within metabolic networks. alfa-chemistry.comnih.gov Stable isotope tracers like this compound are central to MFA, as they allow for the dynamic tracking of a compound's flow through various pathways. nih.govgoogle.com

In a controlled environment, such as a bacterial or cell culture, researchers can introduce a known quantity of this compound and monitor its metabolic conversion over time. researchgate.net By measuring the rate of depletion of the labeled parent compound and the corresponding rate of appearance of its labeled metabolites (e.g., N4-acetylthis compound), the flux through that specific biotransformation pathway can be calculated. nih.gov The use of the 13C-labeled tracer is crucial for this analysis, as it provides a clear and unambiguous signal, separating the experimental compound from any pre-existing, unlabeled molecules. alfa-chemistry.comalfa-chemistry.com

Table 3: Conceptual Experimental Design for Flux Analysis with this compound

| Step | Action | Rationale |

| 1. System Setup | Prepare a controlled biological system (e.g., bacterial cell culture). | To ensure a defined and reproducible experimental environment. |

| 2. Introduction of Tracer | Introduce a precise concentration of this compound at time zero. | To initiate the metabolic tracing experiment. nih.gov |

| 3. Time-Course Sampling | Collect samples from the culture at multiple time points. | To capture the dynamic changes in metabolite concentrations. google.com |

| 4. Sample Quenching & Extraction | Immediately quench metabolic activity and extract metabolites. | To prevent further metabolic changes after sampling. nih.gov |

| 5. Mass Spectrometry Analysis | Analyze samples using LC-MS to quantify the amounts of this compound and its labeled metabolites. | To measure the mass isotopomer distributions accurately. researchgate.net |

| 6. Flux Calculation | Use mathematical models to calculate the rate of conversion from the parent compound to its metabolites. | To determine the quantitative flux through the metabolic pathway. nih.govgoogle.com |

The study of protein turnover—the balance between protein synthesis and degradation—is essential for understanding cellular dynamics. ckisotopes.commdpi.com Stable isotope labeling is a cornerstone of these studies, typically involving the administration of labeled amino acids to track their incorporation into newly synthesized proteins. researchgate.netresearchgate.net

While this compound is not an amino acid and thus not directly incorporated into proteins, the principles of isotopic labeling it embodies are applicable to studying fundamental biochemical processes like protein-ligand interactions. umn.edu Conceptually, this compound can be used to investigate the binding dynamics with its target protein, DHPS. By incubating the labeled drug with the protein, the resulting protein-ligand complex will also be labeled. This complex can be isolated and quantified using mass spectrometry, allowing researchers to study binding affinity, association/dissociation rates, and competitive displacement. creative-proteomics.com The stability of the 13C isotope ensures that the label remains intact throughout the experiment, providing a reliable method for tracing the interaction.

Elucidation of Metabolic Pathways in Isolated Enzymes or Cell Cultures

Environmental Fate and Transport Studies of Sulfonamide Residues

Sulfonamide antibiotics are recognized as environmental pollutants, often detected in surface water, groundwater, and soil due to their incomplete removal during wastewater treatment. dtu.dknih.govacs.org Understanding their persistence, degradation, and transport is crucial for assessing their environmental risk.

This compound is an indispensable tool in this field, primarily serving two roles. First, it is widely used as an internal standard for the quantitative analysis of sulfisoxazole in complex environmental samples. acs.orgnih.gov A known amount of this compound is added (spiked) into a water or sediment sample before processing. Because it behaves almost identically to the unlabeled sulfisoxazole during extraction and analytical procedures, any loss of the standard during sample preparation can be measured. This allows for the accurate correction and quantification of the native sulfisoxazole concentration in the original sample. acs.org

Second, this compound is used as a tracer in microcosm studies to investigate environmental degradation pathways, such as microbial breakdown or photodegradation. wur.nlresearchgate.net By introducing the labeled compound into a simulated environment (e.g., a container with river water and sediment), scientists can track its dissipation over time and identify the formation of labeled degradation products. acs.orgwur.nl This approach, often part of compound-specific isotope analysis (CSIA), provides direct evidence of transformation processes and helps elucidate the environmental fate of sulfonamide residues. dtu.dknih.gov

Table 4: Applications of this compound in Environmental Research

| Application | Methodology | Purpose |

| Quantitative Analysis | Use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgnih.gov | To accurately determine the concentration of native sulfisoxazole in environmental matrices by correcting for analytical variability and sample loss. |

| Degradation Pathway Studies | Use as a tracer in controlled microcosm experiments. acs.orgwur.nl | To track the transformation of sulfisoxazole and identify degradation products, elucidating its environmental fate. |

| Transport and Fate Modeling | Spike into environmental systems (e.g., soil columns) to monitor movement and persistence. | To understand how sulfisoxazole moves through different environmental compartments like soil and water. |

Computational and Theoretical Approaches Complementing Sulfisoxazole 13c6 Studies

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions (non-human)

Molecular modeling techniques are crucial for visualizing and understanding how Sulfisoxazole-13C6 interacts with its primary target, dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the folate synthesis pathway of many microorganisms. biorxiv.orgbasicmedicalkey.com While specific studies on the 13C6-labeled variant are not prevalent, extensive research on the parent compound, sulfisoxazole (B1682709), provides a strong foundation for understanding these interactions. The substitution with ¹³C isotopes is not expected to significantly alter the binding geometry or the primary interaction forces, making data from sulfisoxazole studies highly relevant.

Sulfonamides, including sulfisoxazole, act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (PABA). basicmedicalkey.comtandfonline.com Molecular docking simulations are employed to predict the binding affinity of sulfisoxazole and its derivatives to the DHPS active site. researchgate.netnih.gov These computational models calculate a docking score, which represents the binding energy of the ligand-enzyme complex. A lower binding energy generally indicates a more stable complex and higher affinity.

Studies have shown that sulfonamides bind to the PABA site within the DHPS enzyme. nih.gov The affinity is largely governed by non-covalent interactions such as hydrogen bonds and van der Waals forces between the drug molecule and the amino acid residues of the enzyme's active site. oncotarget.com For instance, molecular dynamics simulations on sulfonamide-triose phosphate (B84403) isomerase complexes revealed that strong and favorable Van der Waals interactions contribute significantly to binding affinity. peerj.com While specific binding energy values for this compound are not available, docking studies of similar sulfonamides provide a comparative framework. peerj.com

Table 1: Representative Binding Affinities of Sulfonamide Derivatives to Target Enzymes This table is illustrative and based on data for related sulfonamides to demonstrate the type of data generated from molecular docking studies.

| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Sulfonamide Derivative A | P. falciparum TPI (Dimer Interface) | -42.91 |

| Sulfonamide Derivative A | P. falciparum TPI (Active Site) | -71.62 |

| Sulfonamide Derivative B | H. sapiens TPI (Dimer Interface) | -41.32 |

| Sulfonamide Derivative B | H. sapiens TPI (Active Site) | -84.40 |

Data adapted from molecular dynamics simulations of sulfonamide interactions with triose phosphate isomerase (TPI). peerj.com

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex, revealing how the molecules move and interact over time. nih.govnih.gov These simulations show that the sulfonamide moiety of sulfisoxazole forms key hydrogen bonds with conserved residues in the DHPS active site. The p-aminophenyl group mimics PABA, while the isoxazole (B147169) ring extends into a pocket that influences selectivity and potency. tandfonline.comnih.gov

The structural basis for resistance to sulfonamides has also been elucidated through these computational methods. Mutations in the folP gene, which encodes DHPS, can alter the shape and electronic properties of the active site, reducing the binding affinity of sulfisoxazole while still allowing PABA to bind. biorxiv.orgresearchgate.net MD simulations can model these mutated enzymes to understand the precise structural changes that lead to resistance, such as the insertion of specific amino acid sequences that sterically hinder the larger sulfa drug. biorxiv.org

Quantum Chemical Calculations for Isotopic Effects

Quantum chemistry provides powerful tools to investigate phenomena that are directly related to the isotopic labeling in this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting NMR chemical shifts. researchgate.netpsu.edu For this compound, these calculations can predict the ¹³C NMR spectrum with a high degree of accuracy. The process involves first optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each carbon atom. mdpi.comnih.gov These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. psu.edunih.gov Studies have demonstrated a strong correlation between calculated and experimental ¹³C NMR chemical shifts for a wide range of organic molecules, including those with complex structures. illinois.edu This predictive capability is invaluable for confirming the structure of newly synthesized this compound and for assigning the peaks in its experimental NMR spectrum.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table presents a hypothetical comparison to illustrate the application of quantum chemical calculations. Actual data for this compound would require specific experimental and computational analysis.

| Carbon Atom Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C1' (Isoxazole) | 160.5 | 161.2 |

| C2' (Isoxazole) | 95.8 | 96.5 |

| C3' (Isoxazole) | 158.3 | 159.0 |

| C1 (Benzene) | 152.1 | 152.9 |

| C2/C6 (Benzene) | 118.5 | 119.1 |

| C3/C5 (Benzene) | 128.9 | 129.5 |

| C4 (Benzene) | 126.4 | 127.0 |

The replacement of ¹²C with ¹³C in this compound can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction due to the difference in isotopic mass. wikipedia.orgslideshare.net A KIE occurs because the heavier ¹³C atom forms slightly stronger bonds and has a lower vibrational frequency in the molecule's ground state compared to ¹²C. wikipedia.org This difference in zero-point vibrational energy can affect the activation energy of a reaction, thus altering its rate. nih.gov

Quantum chemical calculations can be used to model the transition state of a reaction involving this compound, such as its enzymatic degradation or metabolism. mdpi.comrsc.org By calculating the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C isotopologues, the KIE can be predicted. mdpi.com These theoretical predictions help in elucidating reaction mechanisms. For example, a significant KIE at a particular carbon position would suggest that the bond to that carbon is being broken or formed in the rate-determining step of the reaction. While KIEs for ¹³C are generally smaller than for hydrogen isotopes (deuterium), they are measurable and provide crucial mechanistic insights. medwinpublishers.com

In Silico Prediction of Environmental Behavior and Fate

Computational models are increasingly used to predict the environmental fate of pharmaceuticals like sulfisoxazole. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can estimate key environmental parameters for this compound based on its molecular structure. nih.govnih.gov

These models predict properties such as:

Sorption to soil and sediment (Koc): Sulfonamides generally exhibit weak to moderate adsorption to soils. mdpi.com

Biodegradation: Computational chemistry can help predict the likelihood and pathways of biodegradation. nih.gov Studies on sulfonamides show that degradation often involves steps like ipso-hydroxylation and cleavage of the S-N and S-C bonds. nih.govresearchgate.net

Photodegradation: Sulfisoxazole is expected to undergo photodegradation in sunlit natural waters. nih.gov

Bioconcentration Factor (BCF): This parameter, which indicates the potential for a chemical to accumulate in aquatic organisms, can be estimated using QSPR models. nih.gov

These in silico predictions are vital for environmental risk assessment, helping to anticipate the persistence, mobility, and potential for bioaccumulation of this compound in various environmental compartments.

Future Research Directions and Emerging Methodological Advances

Development of Novel Isotopic Labeling Strategies for Sulfisoxazole (B1682709) Analogs

The advancement of research into the pharmacokinetics and environmental fate of sulfisoxazole and its related sulfonamide antibiotics hinges on the availability of diverse, strategically labeled isotopic analogs. While Sulfisoxazole-13C6, with its labeled benzene (B151609) ring, is a powerful tool, future research will necessitate the development of novel labeling strategies to probe different aspects of the molecule's bio-transformations.

Current synthetic chemistry methods provide a robust foundation for producing a variety of isotopically labeled compounds. Future work will likely focus on:

Site-Specific Labeling: Developing synthetic routes to place isotopes like ¹³C, ¹⁵N, or ³⁴S at other specific locations within the sulfisoxazole molecule or its analogs. For instance, labeling the isoxazole (B147169) ring or the sulfonamide group would allow researchers to track the fate of these specific moieties, which are known to be involved in metabolic degradation pathways.

Multi-Isotope Labeling: Synthesizing analogs that contain more than one type of stable isotope (e.g., both ¹³C and ¹⁵N). These multi-labeled compounds would serve as powerful tracers in complex metabolic studies, allowing for more constrained analysis of reaction pathways and molecular transformations.

Combinatorial Labeling Approaches: Creating libraries of sulfonamide analogs with different labeling patterns. This would enable high-throughput screening studies to investigate structure-activity relationships or to identify metabolites across a class of related compounds simultaneously.

These advanced labeling strategies will provide more sophisticated tools for researchers to dissect the intricate pathways of drug metabolism and environmental degradation, offering a clearer picture of the formation of various transformation products.

Advanced Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity

Mass spectrometry (MS) is the core technology for detecting and quantifying isotopically labeled compounds. The ongoing evolution of MS instrumentation is opening new frontiers for research using this compound, promising greater sensitivity, higher specificity, and the ability to resolve previously indistinguishable molecules.

A significant challenge in analytical chemistry is the differentiation of isomers—molecules with the same mass but different structural arrangements. Positional isomers of sulfonamides can co-elute in liquid chromatography (LC) and are indistinguishable by conventional mass spectrometry alone, leading to potential analytical inaccuracies. tandfonline.com

Ion Mobility Spectrometry (IMS) is a powerful technique that addresses this challenge by separating ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (LC-IMS-MS), it provides an additional dimension of separation, enabling the resolution of isomeric compounds that would otherwise overlap. nih.govannualreviews.orgacs.org For sulfonamides, IMS can separate different structural isomers, providing unambiguous identification and quantification. semanticscholar.org

Research has shown that the selectivity of IMS separations can be finely tuned. For instance, in differential ion mobility spectrometry (DMS), the use of chemical modifiers (e.g., alcohols, acetonitrile (B52724), acetone) in the drift gas can alter the clustering of ions and significantly improve the separation of sulfonamide isomers. nih.gov This capability is critical for accurately identifying specific sulfisoxazole metabolites and distinguishing them from other sulfonamide isomers present in a complex sample.

| Technique | Principle of Separation | Advantage for Sulfisoxazole Analysis | Key Research Finding |

|---|---|---|---|

| Drift Tube Ion Mobility Spectrometry (DTIMS) | Separates ions based on their collision cross-section (CCS) in a uniform electric field with a static drift gas. | Provides reproducible CCS values that can be stored in databases for confident identification. acs.org | Allows for the creation of comprehensive libraries of CCS values for contaminants and their metabolites, aiding in identification. acs.org |

| Differential Mobility Spectrometry (DMS) / High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) | Separates ions based on the difference between their mobility in high and low electric fields. | Excellent for separating structurally similar isomers. | The use of chemical modifiers in the drift gas can be tuned to optimize the separation of specific sulfonamide isomers. nih.gov |

| Trapped Ion Mobility Spectrometry (TIMS) | Traps and separates ions based on their mobility in a tunnel of gas against an electric field gradient. | Offers very high resolution for complex mixtures. | Enables enhanced separation of glycan isomers, a capability that is transferable to other complex isomeric mixtures like drug metabolites. nih.gov |

The future of analytical chemistry lies in the development of smaller, faster, and more efficient systems. Miniaturized analytical platforms, such as microchip-based liquid chromatography (ChipLC) and capillary electrophoresis (CE), offer significant advantages over conventional systems, including reduced sample and reagent consumption, faster analysis times, and the potential for portability. diva-portal.org

For the analysis of sulfisoxazole and other sulfonamides, these miniaturized systems are being integrated with sensitive detection methods, including electrochemical sensors and mass spectrometry. diva-portal.org Automation is a key component of this evolution, enabling high-throughput screening of numerous samples with minimal human intervention. This is particularly relevant for environmental monitoring and food safety applications where large numbers of samples must be analyzed for antibiotic residues. The integration of this compound into these automated workflows ensures the accuracy and reliability of quantification across large sample batches.

Integration of this compound into Multi-Omics Research

The field of systems biology aims to understand the complex interactions within biological systems through the integration of multiple "omics" disciplines (e.g., genomics, proteomics, metabolomics). Stable isotope-labeled compounds like this compound are invaluable tools in this endeavor, particularly in the fields of metabolomics and fluxomics, as they allow researchers to trace the metabolic fate of a specific molecule within a living system.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. When a ¹³C-labeled compound is introduced into a biological system, the ¹³C atoms act as a tracer, becoming incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using high-resolution mass spectrometry, researchers can identify the metabolic products of the parent compound.

Metabolic Flux Analysis (MFA), or fluxomics, takes this one step further by quantifying the rates (fluxes) of metabolic pathways. researchgate.netdrziweidai.com ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses the pattern of ¹³C incorporation into various metabolites to calculate the flow of carbon through the intricate network of biochemical reactions. nih.govresearchgate.netbiorxiv.org

While ¹³C-MFA has traditionally been used to study central carbon metabolism using substrates like ¹³C-glucose, the same principles can be applied to trace the metabolism of a xenobiotic like sulfisoxazole. By exposing a controlled biological system (e.g., cell cultures, tissue slices) to this compound, researchers could:

Identify novel metabolites of sulfisoxazole.

Quantify the rate at which sulfisoxazole is metabolized through different competing pathways.

Determine how the presence of sulfisoxazole perturbs endogenous metabolic pathways within the cell.

| Step | Description | Analytical Technique | Expected Outcome |

|---|---|---|---|

| 1. Dosing | Introduce this compound to a controlled biological system (e.g., liver cell culture) at a defined concentration. | N/A | Initiation of uptake and metabolism of the labeled compound by the cells. |

| 2. Sampling | Collect intracellular and extracellular samples at various time points. | Quenching and extraction of metabolites. | A time-course snapshot of the metabolic state of the system. |

| 3. Measurement | Analyze the isotopic labeling patterns of metabolites using LC-MS/MS or GC-MS. | High-Resolution Mass Spectrometry. | Quantification of mass isotopomer distributions (MIDs) for sulfisoxazole, its known metabolites, and endogenous metabolites. |

| 4. Modeling | Use computational flux modeling to fit the measured MIDs to a metabolic network model. | Software (e.g., INCA, Metran). | Quantitative flux map showing the rates of sulfisoxazole biotransformation and its impact on cellular metabolism. smolecule.com |

Beyond studying its own metabolism, this compound offers the potential to trace the flow of its carbon atoms into the broader biochemical network of an organism or ecosystem. smolecule.com The six ¹³C atoms on the benzene ring of this compound are relatively stable but can be released and assimilated into central carbon metabolism if the ring is cleaved by microbial or enzymatic action.

This opens up possibilities for advanced research in areas such as:

Drug-Microbiome Interactions: Studying how gut microbes metabolize sulfisoxazole and whether the carbon from the drug is used by the microbes for their own growth and metabolism.

Environmental Biodegradation: In environmental studies, tracing the ¹³C label from this compound into microbial biomass, carbon dioxide, or soil organic matter can provide direct evidence of biodegradation pathways and quantify the rate of mineralization. sjtu.edu.cnmdpi-res.com

Host-Pathogen Interactions: Investigating whether pathogenic bacteria can utilize components of the sulfisoxazole molecule as a carbon source, which could have implications for understanding drug resistance and microbial adaptation.